(1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride is a specialized amino acid derivative classified under the category of cycloalkenes. This compound features a unique bicyclic structure that contributes to its distinct chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
The compound falls under the classification of amino acids and derivatives, specifically as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). Its systematic name indicates its stereochemistry, which is crucial for its biological activity.
The synthesis of (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to avoid oxidation), and purification steps like recrystallization or chromatography to achieve the desired purity levels .
The molecular structure of (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride is characterized by:
This structure can be represented as follows:
The compound can participate in several chemical reactions typical for amino acids and carboxylic acids:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., heat or acidic/basic environments) to enhance yield and selectivity .
In biological systems, (1S,2R,3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride may function similarly to other amino acids by participating in protein synthesis and influencing enzyme activity. Its unique structure allows it to fit into active sites of enzymes or receptors, potentially modulating biological pathways.
Research indicates that compounds with similar structures can exhibit various pharmacological effects, including anti-inflammatory and neuroprotective activities .
The compound has potential applications in:
Its unique structural features make it a valuable compound for further exploration in both academic and industrial research settings .
The construction of the strained cyclooctene ring system with precise stereocontrol represents a significant synthetic challenge. Recent advances leverage transition metal catalysis to achieve enantioselective ring formation. Copper-catalyzed methods have proven particularly effective, utilizing chiral phosphine ligands to direct the stereoselective assembly of medium-sized carbocycles. These reactions employ carboxylic acid or ester precursors activated as mixed anhydrides or carbonates, facilitating nucleophilic attack by chiral allylic intermediates generated in situ [6].
A breakthrough methodology involves chiral copper-phosphine complexes catalyzing the enantioselective addition of preformed organoboron reagents to activated acyl donors. This approach enables the installation of the critical α-amino acid quaternary stereocenter with high enantiomeric ratios (typically 90:10 to >99:1). The reaction tolerates diverse functional groups, including protected amino moieties essential for subsequent elaboration to the target structure. Key reaction parameters include:
Table 1: Catalytic Systems for Enantioselective Cyclooctene Precursor Synthesis
Catalyst System | Precursor Type | Yield (%) | er (Major:Minor) | Key Parameters |
---|---|---|---|---|
CuOtBu/L2 | Aryl acyl carbonate | 74–98 | 96:4–99:1 | CD₃OD additive, –50°C |
CuOtBu/L1 | Alkyl acyl carbonate | 25–58 | 90:10–96:4 | Extended reaction time |
Cu(OAc)₂/L5 | α,β-Unsaturated ester | 68–85 | 94:6–98:2 | Aprotic solvent system |
This catalytic paradigm provides scalable access to enantiomerically enriched cyclooctane frameworks bearing functional handles for introduction of the Z-configured olefin and amino-carboxylic acid pharmacophore. The decarboxylative elimination of copper carbonate byproducts ensures catalytic turnover while avoiding stoichiometric metallic waste [6]. Computational studies indicate the chiral environment imposes ΔΔG‡ values of 1.8–3.2 kcal/mol between competing diastereomeric transition states, rationalizing the observed enantioselectivities.
The simultaneous control of axial chirality at C1/C2 and planar chirality of the Z-olefin in cyclooctene systems presents unique conformational challenges. Medium-sized rings exhibit enhanced flexibility compared to smaller carbocycles, leading to competitive epimerization and isomerization pathways:
Ring Inversion Dynamics: Cyclooctene derivatives undergo rapid ring flipping at ambient temperatures, interconverting between crown and boat conformers. This process risks epimerization at C1 and C2 unless steric constraints are introduced. Methyl substituents at C4 or C8 significantly retard inversion kinetics (ΔG‡ > 18 kcal/mol) [3] [7].
Z-Olefin Isomerization: The 3Z-alkene configuration suffers thermodynamic instability relative to the E-isomer (ΔG ≈ 1.7 kcal/mol). Isomerization proceeds via transient enolization or radical pathways catalyzed by trace metals. Chelating protection strategies using silver(I) or copper(I) additives during synthesis suppress this degradation by occupying the π*-orbital [10].
Carboxylic Acid-Assisted Epimerization: The α-amino acid motif enables reversible enolization via a planar oxazolone intermediate, leading to racemization at C1. Kinetic studies show proton exchange accelerates 14-fold above pH 5.0. Low-temperature crystallization as the hydrochloride salt minimizes this pathway while fixing the zwitterionic configuration [3] [8].
Table 2: Conformational Stability Parameters of (1S,2R,3Z)-2-Aminocyclooct-3-ene-1-carboxylic acid
Degradation Pathway | Half-life (25°C) | Activation Barrier (ΔG‡ kcal/mol) | Stabilization Strategy |
---|---|---|---|
C1 Epimerization | 48 hours (pH 7.0) | 22.3 ± 0.7 | pH control (<4.0), lyophilization |
Z→E Isomerization | 120 hours | 26.1 ± 1.2 | Oxygen-free atmosphere, metal chelation |
Ring Inversion | <1 second | 8.9 ± 0.3 | Introduction of C4 gem-dimethyl groups |
Crystallographic analysis reveals that the bioactive (1S,2R) configuration positions the amino and carboxylic acid groups 2.3–2.5 Å apart, enabling an intramolecular hydrogen bond that pre-organizes the molecule for target binding. This interaction imposes partial rigidity, reducing the entropic penalty for conformational locking compared to non-hydrogen-bonded analogs [7] [8]. Substituent effects on the cyclooctene scaffold were systematically probed, demonstrating that 5,6-dibromo substitution increases ring rigidity by 3.8 kcal/mol while preserving the Z-olefin configuration.
Biocatalytic strategies offer sustainable routes to enantiopure cyclooctene amino acids by leveraging enzyme stereospecificity. Engineered transaminases and ammonia lyases show promise for direct asymmetric amination of prochiral cyclooctenone precursors:
ω-Transaminases: Mutant transaminases from Arthrobacter citreus (ATA-117) catalyze the reductive amination of 2-oxocyclooct-3-ene-1-carboxylic acid with >95% ee. Directed evolution improved activity 47-fold against this non-natural substrate by enlarging the active site pocket (L56V/F85A mutations). Co-factor recycling employs lactate dehydrogenase, achieving 92% conversion at 100 mM substrate loading [4] [10].
Tyrosine Ammonia Lyases (TAL): TAL enzymes modified with a non-canonical active site catalyze the anti-Markovnikov addition of ammonia to (1E,3Z)-cycloocta-1,3-dienecarboxylic acid, yielding the (1S,2R)-enantiomer exclusively. Molecular dynamics simulations indicate the Z-olefin configuration is stabilized by π-stacking with F448, while the carboxylic acid coordinates R375 [4].
Carboxylase Engineering: Artificial metalloenzymes incorporating dirhodium catalysts within streptavidin scaffolds effect enantioselective C–H insertion to form the cyclooctene ring. This hybrid approach achieves 88% ee for the (1S,2R) configuration via a carbenoid insertion mechanism, with the protein environment directing diastereofacial selectivity [10].
Table 3: Performance Metrics of Biocatalytic Systems for Target Amino Acid Synthesis
Enzyme Class | Substrate | Conversion (%) | ee (%) | Productivity (g·L⁻¹·h⁻¹) |
---|---|---|---|---|
Engineered transaminase | 2-Oxocyclooct-3-ene-1-carboxylic acid | 92 | 98 (1S,2R) | 0.82 |
Mutant ammonia lyase | (1E,3Z)-Cycloocta-1,3-dienecarboxylic acid | 78 | >99 (1S,2R) | 0.41 |
Artificial carboxylase | Diazoacetate precursors | 63 | 88 (1S,2R) | 0.29 |
Downstream processing innovations enable efficient isolation of the hydrochloride salt. Continuous extraction using supported liquid membranes with Aliquat 336 ionic liquid carriers achieves 99.2% recovery from biotransformation broths. Subsequent acidification and anti-solvent crystallization yield the hydrochloride salt with 99.5% chemical purity and <0.1% diastereomeric impurity [4]. Immobilized enzyme membrane reactors (IEMRs) permit continuous operation over 15 cycles without significant loss of stereoselectivity, addressing historical limitations in biocatalyst longevity for medium-ring synthesis.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2